molecular formula C15H19N3O2 B11737304 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

Cat. No.: B11737304
M. Wt: 273.33 g/mol
InChI Key: CYJZVYQFWGGGIU-UHFFFAOYSA-N
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Description

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in CuAAC reactions, the compound acts as a ligand that coordinates with copper(I) ions to facilitate the cycloaddition process . In biological systems, it may interact with bacterial enzymes or cellular receptors to exert its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-9-11(3)14(17-18)16-8-12-6-4-5-7-13(12)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,16,17)(H,19,20)

InChI Key

CYJZVYQFWGGGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2C(=O)O)C(C)C

Origin of Product

United States

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